Hypromellose acetate succinate

描述

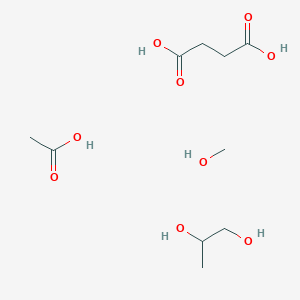

Structure

2D Structure

属性

IUPAC Name |

acetic acid;butanedioic acid;methanol;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.C3H8O2.C2H4O2.CH4O/c5-3(6)1-2-4(7)8;1-3(5)2-4;1-2(3)4;1-2/h1-2H2,(H,5,6)(H,7,8);3-5H,2H2,1H3;1H3,(H,3,4);2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAAPNNKRHMPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.CC(=O)O.CO.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71138-97-1 | |

| Record name | Hypromellose acetate succinate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071138971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellulose, 2-hydroxypropyl methyl ether, acetate hydrogen butanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Evolution of Cellulose Derivatives in Contemporary Materials Science

Cellulose (B213188), the most abundant organic polymer on Earth, has long been a foundational material for numerous applications. core.ac.ukencyclopedia.pub Its inherent properties of biocompatibility and biodegradability make it an attractive starting point for creating advanced materials. kao.com However, the utility of native cellulose is often limited by its poor solubility in water and common organic solvents. core.ac.uk

To overcome these limitations, scientists have developed a vast array of cellulose derivatives through chemical modification. core.ac.uk These modifications, such as etherification and esterification, alter the chemical structure of cellulose to introduce new functionalities and properties. encyclopedia.pub This has led to the development of materials with tailored characteristics for specific applications, ranging from laundry detergents to advanced coatings. kao.com

HPMCAS stands out as a sophisticated example of a mixed ether-ester cellulose derivative. Its synthesis involves the esterification of hypromellose with both acetic anhydride (B1165640) and succinic anhydride. formulationbio.com This process results in a polymer with a unique combination of hydrophobic acetyl groups and ionizable succinoyl groups, which are key to its performance. researchgate.net

The Academic Significance of Hpmcas in Modern Formulation Design and Polymer Science

The scientific community has extensively investigated HPMCAS for its pivotal role in enhancing the oral bioavailability of poorly water-soluble drugs, which constitute a significant portion of new chemical entities. mdpi.comumaryland.edu Its primary application lies in the formulation of amorphous solid dispersions (ASDs). mdpi.com ASDs are systems where the drug is molecularly dispersed in a polymer matrix, preventing its crystallization and thereby improving its dissolution rate and solubility.

Key Attributes of HPMCAS in Amorphous Solid Dispersions:

Inhibition of Crystallization: HPMCAS is highly effective at preventing the recrystallization of amorphous drugs, both in the solid state during storage and upon dissolution in the gastrointestinal tract. researchgate.net

Supersaturation Maintenance: It has a remarkable ability to generate and maintain a supersaturated state of the drug in solution for extended periods, which is crucial for enhanced absorption. mdpi.comresearchgate.net

pH-Dependent Solubility: HPMCAS is available in different grades (L, M, and H) with varying ratios of acetyl and succinoyl substituents. researchgate.netresearchgate.net This allows for tailored pH-dependent solubility, enabling targeted drug release in specific regions of the intestine. mdpi.comresearchgate.net For instance, the L grade dissolves at a lower pH than the H grade. researchgate.net

Formation of Drug/Polymer Nanostructures: In aqueous environments, HPMCAS can form colloidal nanostructures with drug molecules. acs.org The ionized succinate (B1194679) groups provide stability to these structures, preventing the aggregation and precipitation of the hydrophobic drug. acs.org

The versatility of HPMCAS has made it a polymer of choice for various manufacturing techniques, including spray drying and hot-melt extrusion, which are scalable processes used in the pharmaceutical industry. mdpi.comresearchgate.net

Interactive Data Table: Physicochemical Properties of HPMCAS Grades

Current Research Paradigms and Unanswered Questions Pertaining to Hpmcas

Methodologies for HPMCAS Synthesis

The synthesis of HPMCAS is a multi-step process that begins with the etherification of cellulose (B213188) to produce HPMC, followed by esterification to introduce the acetate (B1210297) and succinate (B1194679) moieties.

Heterogeneous Reaction Pathways for Cellulose Etherification

The journey to HPMCAS begins with cellulose, a naturally occurring polymer. The initial step involves the etherification of cellulose to form hydroxypropyl methylcellulose (B11928114) (HPMC). This is typically achieved through heterogeneous reactions where solid cellulose is treated with alkali to produce alkali cellulose. melacoll.com This activated cellulose is then reacted with methyl chloride and propylene (B89431) oxide to introduce the methyl and hydroxypropyl groups, respectively. melacoll.com The reaction conditions for this etherification process are crucial as they influence the degree of substitution of the methoxy (B1213986) and hydroxypropoxy groups in the resulting HPMC, which in turn affects the final properties of the HPMCAS. melacoll.comkimachemical.com

Esterification Protocols for Acetate and Succinate Substitution

Once HPMC is synthesized, the next critical step is the introduction of acetate and succinate groups through esterification. A common method involves reacting HPMC with acetic anhydride (B1165640) and succinic anhydride. sciopen.comgoogle.com This reaction is often carried out in a suitable solvent system, such as glacial acetic acid or an acetone (B3395972)/pyridine mixture. sciopen.comgoogle.comgoogle.com

One patented method describes dissolving HPMC in glacial acetic acid and then adding acetic anhydride and succinic anhydride in the presence of a catalyst like sodium acetate. google.com Another approach utilizes an acetone/pyridine system for the reaction. sciopen.com The choice of solvent and catalyst can impact the reaction efficiency and the ease of product purification. sciopen.com Following the esterification reaction, the HPMCAS product is typically precipitated by adding water, then washed and dried to obtain the final polymer powder. researchgate.netgoogle.com

Influence of Reaction Parameters on Polymer Architecture and Composition

The final architecture and chemical composition of HPMCAS are highly dependent on the reaction parameters during synthesis. These parameters include reaction temperature, time, and the concentration of the esterifying agents (acetic anhydride and succinic anhydride). sciopen.comgoogle.com

Research has shown that varying the concentration of acetic anhydride and succinic anhydride allows for the preparation of HPMCAS with different contents of acetyl and succinyl groups. sciopen.com The reaction temperature and time also play a significant role; for instance, in an acetic acid solvent system, the reaction temperature is preferably maintained between 60 to 120°C for 2 to 8 hours to achieve the desired degrees of substitution. google.com The rate of addition of the anhydrides, particularly succinic anhydride, can also influence the properties of the final polymer, such as its solution viscosity. google.com

Table 1: Effect of Reaction Parameters on HPMCAS Synthesis

| Parameter | Effect on Polymer Architecture and Composition |

| Concentration of Esterifying Agents | Directly influences the degree of substitution of acetyl and succinyl groups. sciopen.com |

| Reaction Temperature | Affects the reaction rate and can influence the final degree of substitution. google.com |

| Reaction Time | Determines the extent of the esterification reaction and the final degree of substitution. google.com |

| Solvent System | Can impact reaction efficiency, product purity, and ease of purification. sciopen.com |

| Catalyst | Influences the rate of the esterification reaction. google.com |

| Rate of Anhydride Addition | Can affect the solution viscosity of the resulting HPMCAS. google.com |

This table summarizes the general influence of various reaction parameters on the synthesis of HPMCAS based on available research.

Control over Degree of Substitution (DS)

The degree of substitution (DS) refers to the average number of substituent groups attached to each anhydroglucose (B10753087) unit of the cellulose backbone. melacoll.com For HPMCAS, controlling the DS of both the acetyl and succinoyl groups is critical as it directly impacts the polymer's physicochemical properties, such as its pH-dependent solubility. researchgate.net

Strategies for Regulating Acetyl Group DS

The degree of substitution of acetyl groups in HPMCAS is primarily controlled by the amount of acetic anhydride used in the esterification reaction. sciopen.com By carefully adjusting the molar ratio of acetic anhydride to the anhydroglucose units of the HPMC starting material, the desired level of acetylation can be achieved. The reaction conditions, including temperature and time, also play a role in the final acetyl DS. google.com Analytical techniques such as reversed-phase liquid chromatography can be used to determine the content of acetyl substituents in the final product. researchgate.net

Methodologies for Controlling Succinoyl Group DS

Similarly, the degree of substitution of succinoyl groups is regulated by the quantity of succinic anhydride added during the synthesis. sciopen.com The controlled addition of succinic anhydride, sometimes in multiple portions, allows for precise control over the succinoyl DS. google.com This control is crucial as the succinoyl groups, being acidic, are responsible for the pH-dependent solubility of HPMCAS. researchgate.netresearchgate.net The ratio of acetyl to succinoyl substitution is a key factor that determines the pH at which the polymer dissolves. researchgate.net Various analytical methods, including chromatography, can be employed to quantify the succinoyl group content. researchgate.net

Table 2: HPMCAS Grades and their Typical Substitution Levels

| HPMCAS Grade | Acetyl Content (%) | Succinoyl Content (%) | Dissolution pH |

| L Grade | 5.0 - 9.0 | 14.0 - 18.0 | ≥ 5.5 nih.gov |

| M Grade | 7.0 - 11.0 | 10.0 - 14.0 | ≥ 6.0 nih.gov |

| H Grade | 10.0 - 14.0 | 4.0 - 8.0 | ≥ 6.8 nih.gov |

This table presents the typical ranges of acetyl and succinoyl content and the corresponding dissolution pH for the different commercial grades of HPMCAS, illustrating the impact of the degree of substitution.

Mechanistic Implications of DS Variations on HPMCAS Interactions

The degree of substitution (DS) of acetyl and succinoyl groups on the hypromellose (HPMC) backbone is a critical determinant of the functionality of Hypromellose Acetate Succinate (HPMCAS). This amphiphilic nature, imparted by the hydrophobic acetyl groups and the hydrophilic, ionizable succinoyl groups, governs its interactions in aqueous solutions and its effectiveness in various applications. acs.orgresearchgate.net

Hydrophobic and Hydrophilic Interactions:

The primary mechanism by which HPMCAS interacts with other molecules, particularly poorly soluble drugs, involves a balance of hydrophobic and hydrophilic forces. acs.orgnih.gov The hydrophobic regions of the polymer, primarily the acetyl groups and the cellulose backbone itself, can engage in hydrophobic interactions with non-polar drug molecules. nih.govnih.gov This interaction is crucial for the formation of amorphous solid dispersions (ASDs), where the polymer encapsulates the drug on a molecular level, preventing crystallization. acs.orgnih.gov

Conversely, the hydrophilic succinoyl groups, which are ionized at a pH above their pKa, provide electrostatic stabilization. acs.orgnih.gov The negative charge of the ionized succinate groups helps to keep drug-polymer aggregates colloidally stable in aqueous solutions, preventing them from coalescing into larger, less soluble particles. acs.org

Impact of DS on Interaction Strength and Performance:

Research has shown that the ratio of acetyl to succinoyl groups directly influences the polymer's interaction with drugs and its ability to inhibit crystallization.

Low Succinoyl to Acetyl Ratio (Higher Hydrophobicity): HPMCAS grades with a lower ratio of succinoyl to acetyl groups (e.g., H grade) exhibit stronger hydrophobic interactions. nih.govresearchgate.net This increased hydrophobicity can lead to a more potent inhibition of drug crystallization from a supersaturated solution. researchgate.netnih.gov The mechanism behind this is believed to be the strong molecular-level hydrophobic interactions between the drug and the polymer, which effectively suppresses the mobility of the drug molecules. nih.gov However, this strong interaction can sometimes be detrimental, as it may lead to the formation of insoluble drug-polymer complexes, particularly with cationic drugs, thereby hindering drug release. nih.gov

The following table summarizes the general influence of the DS on HPMCAS properties and interactions:

| Grade of HPMCAS | Succinoyl/Acetyl Ratio | Predominant Interaction | Effect on Drug Crystallization | Effect on Dissolution Rate |

| H (High) | Low | Hydrophobic | Strong inhibition | Slower |

| M (Medium) | Medium | Balanced | Moderate inhibition | Moderate |

| L (Low) | High | Hydrophilic (at higher pH) | Weaker inhibition (at higher pH) | Faster |

It is also important to note that the heterogeneity of the substituent distribution along the polymer chain can affect its physical properties. researchgate.netnih.govresearchgate.net A more heterogeneous substitution pattern can lead to stronger intermolecular interactions between polymer chains, which can influence properties like the glass transition temperature (Tg) and viscosity. researchgate.netnih.gov

Purification and Isolation Techniques for Research-Grade HPMCAS

The synthesis of this compound (HPMCAS) results in a crude product that requires purification to remove unreacted reagents, byproducts, and impurities to achieve the high purity necessary for research applications. formulationbio.comgoogle.com The standard synthesis involves the esterification of hypromellose with acetic anhydride and succinic anhydride in a carboxylic acid solvent like glacial acetic acid, using a catalyst such as sodium acetate. formulationbio.comgoogle.comgoogle.com

The primary purification method involves precipitation and extensive washing. formulationbio.com After the esterification reaction is complete, the reaction mixture, which contains the dissolved HPMCAS, is added to a large volume of water. formulationbio.comgoogle.com This causes the fibrous or granular HPMCAS to precipitate out of the solution. formulationbio.comgoogle.com The precipitated product is then collected, typically by filtration. google.com

Washing:

Thorough washing of the collected precipitate is a crucial step to remove impurities. formulationbio.com The main impurities to be removed include:

Residual acetic acid (from the solvent and byproduct of acetic anhydride reaction)

Succinic acid (from unreacted succinic anhydride)

Sodium acetate (catalyst)

Other reaction byproducts

Purified water is repeatedly used to wash the HPMCAS until the levels of these impurities are reduced to acceptable limits for research-grade material. formulationbio.comgoogle.comgoogleapis.com The final product is then dried to a specified water content. google.com

Advanced and Alternative Purification Techniques:

For achieving higher purity or specific particle characteristics, more advanced or alternative techniques are being explored:

Solvent-Based Purification: One patented method describes a purification process where crude HPMCAS is dissolved in a 75-85% ethanol-water solution. google.com This solution is then added to cold water (0-5°C) to induce precipitation. google.com This is followed by heating to 15-30°C for impurity removal before post-treatment. google.com The inventors claim this specific ethanol (B145695) concentration range is critical for effective purification and achieving a white-colored product with low levels of free acids. google.com

Controlled Granulation: The conditions during the precipitation (granulating) step can be controlled to influence the particle size distribution of the final HPMCAS powder. google.com A patented method describes controlling the temperature of the reaction solution (between 45 to 60°C) and the water (between 20 to 30°C) during the granulation step. google.com By continuously or intermittently adding the reaction solution to the water, HPMCAS grains with a specific and desirable size distribution can be obtained. google.com This is important because the particle size can affect the dissolution velocity of the powder. google.com

Filtration and Sieving: After drying, the HPMCAS product may be filtered or sieved to obtain a uniform particle size, which is often categorized as either a fine powder (F) or granular (G) grade. nih.govgoogle.com

The following table outlines the general steps for obtaining research-grade HPMCAS:

| Step | Technique | Purpose | Key Parameters |

| 1. Precipitation | Addition of reaction solution to water | To isolate the crude HPMCAS product from the reaction medium. | Ratio of water to reaction medium, temperature of solutions. google.com |

| 2. Collection | Filtration | To separate the solid HPMCAS from the liquid phase containing impurities. | |

| 3. Washing | Repeated rinsing with purified water | To remove residual acids, catalyst, and byproducts. formulationbio.com | Volume and temperature of wash water. |

| 4. Drying | Oven or vacuum drying | To remove water and obtain a stable powder. | Temperature, time. |

| 5. Sizing (Optional) | Sieving/Milling | To achieve a specific particle size distribution (e.g., fine or granular). nih.govgoogle.com | Mesh size of the sieve. |

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the content of free acetic and succinic acid, and Infrared (IR) spectroscopy to confirm the identity of the polymer. drugfuture.comnih.gov

Green Chemistry Approaches in HPMCAS Synthesis Research

In line with the growing emphasis on sustainable manufacturing, research into green chemistry approaches for the synthesis of HPMCAS is an emerging area. mdpi.comastrazeneca.com The traditional synthesis method, while effective, utilizes glacial acetic acid as a solvent and requires significant amounts of water for purification, which presents environmental and cost considerations. formulationbio.commdpi.com The goal of green chemistry in this context is to reduce or eliminate hazardous substances, improve energy efficiency, and utilize renewable resources. mdpi.comastrazeneca.com

Alternative Reaction Media:

A key focus of green chemistry research for cellulose derivatization is the replacement of traditional organic solvents with more environmentally benign alternatives.

Ionic Liquids: Ionic liquids (ILs) are being investigated as green reaction media for the synthesis of cellulose derivatives, including HPMCAS. google.com Imidazolium-based ionic liquids, for instance, have been proposed as a novel green reaction medium. google.com These ILs can act as both the solvent and the catalyst for the esterification reaction. google.com A significant advantage of ionic liquids is their potential for recyclability; after the reaction, the HPMCAS derivative can be precipitated out, and the ionic liquid can be recovered through reduced pressure concentration and drying for reuse. google.com This approach minimizes solvent waste.

Water as a Solvent: While challenging due to the poor solubility of many reactants, using water as a solvent is a primary goal of green chemistry. mdpi.com For some cellulose-based chemistries, aqueous systems are being developed. acs.org Although direct synthesis of HPMCAS in water is not yet standard, the broader trend in polymer chemistry is towards water-based systems to reduce reliance on volatile organic compounds. mdpi.comacs.org

Improving Process Efficiency:

Catalyst Innovation: Research into more efficient and sustainable catalysts can reduce the energy input required for the reaction and minimize waste. astrazeneca.com While sodium acetate is a relatively benign catalyst, exploring biocatalysts or other highly efficient catalysts could further improve the green profile of the synthesis. formulationbio.comastrazeneca.com

Process Intensification: Techniques that lead to higher yields and reduced reaction times contribute to a greener process by consuming less energy and raw materials per unit of product. astrazeneca.com This can include optimizing reaction conditions such as temperature and pressure, and using advanced process control.

The principles of green chemistry applicable to HPMCAS synthesis are summarized in the table below, based on the globally recognized 12 Principles of Green Chemistry. astrazeneca.com

| Green Chemistry Principle | Application in HPMCAS Synthesis Research |

| Prevention | Optimizing reactions to minimize byproduct formation. |

| Atom Economy | Designing syntheses where the maximum proportion of raw materials ends up in the final product. |

| Less Hazardous Chemical Syntheses | Replacing traditional solvents like glacial acetic acid with safer alternatives. google.com |

| Safer Solvents and Auxiliaries | Utilizing recyclable ionic liquids or exploring water-based systems. mdpi.comgoogle.com |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. astrazeneca.com |

| Use of Renewable Feedstocks | HPMCAS is derived from cellulose, a renewable resource. |

| Reduce Derivatives | Aiming for a one-pot synthesis to avoid intermediate protection/deprotection steps. |

| Catalysis | Using highly efficient and recyclable catalysts, potentially including biocatalysts. astrazeneca.comgoogle.com |

While the industrial-scale production of HPMCAS may still rely on established methods, ongoing research into these green alternatives promises more sustainable manufacturing processes for this important pharmaceutical excipient in the future. astrazeneca.comacg-world.com

Spectroscopic Techniques for Structural Elucidation and Interaction Studies

Spectroscopic methods are indispensable for probing the molecular structure of HPMCAS and the non-covalent interactions that govern its functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy for DS Determination and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural characterization of HPMCAS. Quantitative ¹H-NMR and ¹³C-NMR are particularly valuable for determining the degree of substitution (DS) for each of the four substituent groups attached to the cellulose backbone. researchgate.net The DS is a critical quality attribute as it dictates the polymer's physicochemical properties, such as its pH-dependent solubility. doi.org

By analyzing the integrals of specific signals in the NMR spectrum, the molar ratios of the acetate and succinate moieties can be determined without the need for the chemical pre-treatment often required by chromatographic methods. researchgate.net This provides a direct measure of the chemical composition that influences the polymer's performance. For instance, HPMCAS with a higher degree of acetyl substitution (DSAc) and a lower degree of methoxy substitution (DSM) has shown superior utility in certain pharmaceutical formulations. google.com The ability to precisely quantify these substitutions allows for the rational selection of the appropriate HPMCAS grade for a specific application. researchgate.netacs.org

Table 1: Typical Degree of Substitution (DS) Ranges for HPMCAS Functional Groups

| Functional Group | Degree of Substitution (DS) Range | Source |

| Methoxyl | 1.8–2.2 | |

| Hydroxypropoxy | 0.3–0.7 | |

| Acetyl | 0.4–0.9 | |

| Succinoyl | 0.6–1.1 |

This interactive table provides typical DS ranges for the functional groups of this compound.

While solution NMR is excellent for structural confirmation, solid-state NMR (ssNMR) is uniquely capable of probing the intermolecular interactions between HPMCAS and active pharmaceutical ingredients (APIs) in the solid state, which is crucial for understanding the stability of amorphous solid dispersions (ASDs). nih.govcore.ac.uk

Advanced ssNMR techniques, such as two-dimensional (2D) correlation experiments, can identify the specific functional groups involved in drug-polymer interactions. For example, 2D ¹H-¹⁹F magic angle spinning (MAS) NMR has been used to observe intermolecular contacts between the hydroxyl group of HPMCAS and the difluorophenyl group of posaconazole (B62084) in an ASD. nih.gov This approach can even quantify the proximity between atoms, with techniques like ¹⁹F-¹³C Rotational-Echo Double-Resonance (REDOR) measuring intermolecular distances at an angstrom level, such as a 4.3 Å distance between the polymer's hydroxyl carbon and the drug's fluorine. nih.gov

Furthermore, ssNMR can elucidate the nature of these interactions. Studies have identified hydrogen bonding between the amide group of carbamazepine (B1668303) and the acetyl moiety of HPMCAS, as well as interactions between the drug's amide and carbonyl groups with the polymer's succinyl group. acs.orgresearchgate.netnih.gov These specific drug-polymer interactions are critical for disrupting drug-drug interactions, thereby preventing crystallization and stabilizing the amorphous form of the API. acs.orgnih.gov The strength of these interactions often correlates with the physical stability of the ASD, with stronger interactions, particularly with the succinate substituent, leading to more effective inhibition of recrystallization. acs.orgnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Investigations

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and widely used technique for analyzing the functional groups of HPMCAS and investigating hydrogen bonding within ASDs. nih.govnih.gov The FTIR spectrum of pure HPMCAS shows characteristic absorption peaks, such as the prominent carbonyl (C=O) stretching vibration from the acetyl and succinoyl ester groups, typically seen around 1739-1742 cm⁻¹. nih.govnih.gov

When HPMCAS is formulated with a drug in an ASD, changes in the FTIR spectrum can provide clear evidence of intermolecular interactions. The formation of hydrogen bonds between the drug and the polymer is often observed as a broadening or shifting of specific peaks. nih.govresearchgate.net For example, in a griseofulvin-HPMCAS dispersion, the drug's carbonyl peak at 1662 cm⁻¹ broadened and shifted to a lower frequency, indicating that the drug's carbonyl group formed a hydrogen bond with the hydroxyl group of HPMCAS. nih.gov Similarly, in nifedipine (B1678770) dispersions, peak broadening and shifts indicated hetero-molecular interactions involving the C=O group. nih.gov

These FTIR studies are crucial for confirming that the polymer can engage in non-covalent interactions with the drug, which is essential for stabilizing the amorphous system. nih.gov The technique can differentiate between various types of interactions; for instance, studies with carbamazepine showed that the acetate substituent of HPMCAS forms a hydrogen bond with the drug's NH₂ group, while the succinate substituent interacts with both the C=O and NH₂ groups. acs.orgnih.gov The presence and nature of these hydrogen bonds, as detected by FTIR, are often correlated with the physical stability and dissolution performance of the ASD. mdpi.comscispace.comtandfonline.com

Table 2: Characteristic FTIR Peaks in HPMCAS and Drug-Polymer Interactions

| Compound/System | Wavenumber (cm⁻¹) | Assignment/Interpretation | Source |

| Pure HPMCAS | ~1739 cm⁻¹ | Carbonyl (C=O) stretch of acetyl/succinoyl groups | nih.gov |

| Nifedipine (NFD) | 3324 cm⁻¹ | Dihydropyridine N-H stretch (H-bond donor) | nih.gov |

| HPMCAS-NFD Dispersion | 1727 cm⁻¹, 1692 cm⁻¹ | New broad peaks indicating drug-polymer interaction | nih.gov |

| Griseofulvin (B1672149) (GF) | 1662 cm⁻¹ | Carbonyl (C=O) stretch of cyclohexene | nih.gov |

| HPMCAS-GF Dispersion | 1650 cm⁻¹ | Broadened peak, shifted to lower frequency, indicating H-bonding | nih.govresearchgate.net |

This interactive table summarizes key FTIR spectral data for HPMCAS and its interactions with select drugs.

Raman Spectroscopy in HPMCAS Solid-State Characterization

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR for the solid-state characterization of HPMCAS-based systems. ijddr.in It is particularly advantageous for analyzing bulk samples and for its sensitivity to non-polar bonds and symmetric vibrations, making it well-suited for studying the cellulose backbone. ijddr.in

A key application of Raman spectroscopy is the detection and quantification of crystallinity in otherwise amorphous solid dispersions. nih.gov The Raman spectra of crystalline materials exhibit sharp, well-defined peaks, whereas amorphous materials show broad, less-defined features. americanpharmaceuticalreview.com This difference allows for the qualitative identification and quantitative analysis of low levels of crystalline API within an HPMCAS matrix. nih.gov For example, in a naproxen-HPMCAS dispersion, the 800–1000 cm⁻¹ region of the Raman spectrum could clearly distinguish between the amorphous and crystalline forms of the drug. nih.gov

Raman spectroscopy, especially when used in an imaging mode, can map the spatial distribution of crystalline and amorphous domains within a sample. news-medical.netcore.ac.uk This capability is crucial for assessing the homogeneity of the dispersion, which is a critical factor for product performance. The technique has proven to be highly sensitive, capable of detecting crystalline content as low as 0.1% in some cases, making it a powerful tool for stability studies and quality control. nih.gov

UV-Vis Spectroscopy for HPMCAS Solution Behavior Assessment

UV-Vis spectroscopy is a simple, robust, and widely used method for assessing the behavior of HPMCAS in solution. ingentaconnect.com One of its primary applications is in dissolution studies, where it is used to quantify the concentration of a dissolved drug over time. mdpi.com This is particularly important for HPMCAS-based ASDs, which are designed to achieve and maintain a supersaturated state of the drug in solution. science.gov By continuously monitoring the drug concentration, UV-Vis spectroscopy can evaluate the effectiveness of HPMCAS in inhibiting drug precipitation. mdpi.com

The technique can also be used to determine the concentration of HPMCAS itself in solution through colorimetric analysis, which is useful in experiments studying drug-polymer complexation. nsf.gov In some cases, derivative spectroscopy may be employed to resolve overlapping spectral features of the drug and polymer or other components in the dissolution medium. mdpi.com

Furthermore, UV-Vis spectroscopy can be used to study the degradation of drugs in the presence of polymers like HPMCAS. ingentaconnect.com For instance, the degradation of omeprazole, which manifests as a shift in its absorption maximum, can be monitored to assess its stability in polymer solutions. ingentaconnect.com The technique can also provide insights into the conformational properties of the polymer in different solvents by analyzing changes in the absorption edge, which relates to the electronic band gap. lew.ro

Chromatographic and Rheological Methods for Molecular and Solution Properties

Beyond spectroscopy, chromatographic and rheological methods are vital for characterizing the macroscopic and bulk properties of HPMCAS, such as its molecular size and flow behavior in solution.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight (MW) and molecular weight distribution (MWD) of HPMCAS. nih.govnih.gov These are critical quality attributes, as the polymer's chain length can influence its viscosity, solubility, and interaction with drug molecules. tandfonline.com

Conventional SEC calibration methods often fail for HPMCAS due to conformational differences between the polymer and the calibration standards (e.g., polyethylene (B3416737) oxide). tandfonline.comresearchgate.net Therefore, more advanced detection methods are required. The use of a multi-angle laser light scattering (MALLS) detector in conjunction with a refractive index (RI) detector allows for the determination of the absolute weight-average molecular weight (Mw) without relying on column calibration. nih.govnih.gov Studies using SEC-MALLS have reported Mw values for various HPMCAS grades to be in the range of 17,000 to 20,000 g/mol , with a number-average molecular weight (Mn) around 13,000 g/mol . nih.govresearchgate.net

SEC coupled with a triple detector array (refractive index, viscometer, and light scattering detectors) can provide even more detailed information, including insights into the polymer's molecular size and conformation in solution. tandfonline.comresearchgate.net Such studies have suggested that the acetyl and succinoyl groups may not be evenly substituted along the HPMC polymer chains, causing the polymer to behave somewhat like a block co-polymer in solution. tandfonline.comresearchgate.net

The rheological properties of HPMCAS solutions are critical for processing operations such as spray drying and coating. montana.eduresearchgate.net Rheology is the study of the flow and deformation of matter, and for HPMCAS, it involves measuring properties like viscosity and viscoelasticity. montana.edu

HPMCAS solutions typically exhibit non-Newtonian, shear-thinning behavior, meaning their viscosity decreases as the applied shear rate increases. researchgate.nethovione.com This is an important property for processes like spray atomization. The viscosity of an HPMCAS solution is highly dependent on the polymer concentration and the choice of solvent. montana.edu Studies have characterized the rheology of HPMCAS in various solvents like acetone, methanol (B129727), and acetone/water mixtures, identifying critical concentrations for polymer chain overlap and entanglement which lead to increased viscosity and viscoelastic behavior. montana.edu Understanding these rheological properties is essential for optimizing manufacturing processes and ensuring consistent product quality. researchgate.nethovione.com

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight (MW) and molecular weight distribution of polymers like HPMCAS. This method separates molecules based on their size in solution.

Detailed research findings indicate that the molecular weight of HPMCAS can be precisely determined using GPC coupled with a multi-angle laser light scattering (MALLS) detector. nih.gov Studies have shown that for various lots and grades of HPMCAS, the weight-average molecular weight (Mw) typically ranges from 17,000 to 20,000 g/mol , with the number-average molecular weight (Mn) being approximately 13,000 g/mol . nih.govresearchgate.netresearchgate.net The use of a MALLS detector provides absolute molecular weight determination without the need for column calibration with polymer standards. The inter-day precision of these measurements is high, with a coefficient of variation reported to be less than 5%. nih.govresearchgate.net

The polydispersity index (PDI), which is the ratio of Mw to Mn, is a measure of the breadth of the molecular weight distribution. For HPMCAS, the PDI is an important parameter as it can influence properties such as viscosity and solubility.

Table 1: Molecular Weight Data for this compound (HPMCAS) from GPC/SEC Analysis

| Parameter | Typical Value | Reference |

| Weight-Average Molecular Weight (Mw) | 17,000 - 20,000 g/mol | nih.govresearchgate.net |

| Number-Average Molecular Weight (Mn) | ~13,000 g/mol | nih.govresearchgate.net |

| Inter-day Precision (CV%) | < 5% | nih.govresearchgate.net |

This table summarizes typical molecular weight values for HPMCAS as determined by GPC/SEC with MALLS detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial tool for assessing the purity of HPMCAS and quantifying its degradation products. researchgate.netacs.orgnih.gov Thermal processes, such as hot-melt extrusion (HME), can induce degradation of HPMCAS, leading to the formation of free acetic acid and succinic acid from the hydrolysis of the acetyl and succinoyl groups. researchgate.netnih.govnih.gov

A reverse-phase HPLC method has been developed to quantify these thermal hydrolytic products without the need for harsh alkaline hydrolysis of the polymer. nih.gov This method allows for the direct analysis of extruded HPMCAS samples. nih.gov Studies have shown that the extent of free acid release is dependent on processing conditions like temperature and screw speed during HME. nih.govnjit.edu For instance, at high extrusion temperatures, the chemical degradation of acetyl and succinoyl moieties can occur. researchgate.net

Furthermore, HPLC coupled with mass spectrometry (LC-MS/MS) is used to identify and characterize degradation products, which is essential for understanding drug-polymer compatibility. acs.org In some cases, the degradation of HPMCAS can lead to the formation of esters with active pharmaceutical ingredients (APIs) that contain hydroxyl groups. nih.gov A high-sensitivity HPLC method with an evaporative light scattering detector (ELSD) has also been developed to quantify HPMCAS in complex dissolution media, which is important for understanding the release mechanisms of amorphous solid dispersions. nih.gov

Table 2: HPLC Methods for HPMCAS Analysis

| Analytical Target | HPLC Method | Key Findings | References |

| Purity/Degradation Products | Reverse-Phase HPLC | Quantifies free acetic and succinic acid post-HME. | nih.gov |

| Drug-Polymer Compatibility | LC-MS/MS | Identifies degradation pathways and drug-polymer interactions. | acs.org |

| HPMCAS Quantification | HPLC-ELSD | High-sensitivity quantification in dissolution media. | nih.gov |

| API Degradation | HPLC-MS | Detects formation of API-succinate esters. | nih.gov |

This table outlines various HPLC methodologies used for the analysis of HPMCAS purity and degradation.

Solution Rheology of HPMCAS: Viscoelastic Behavior and Chain Conformation

The rheological properties of HPMCAS solutions are critical for processing methods like spray drying and hot-melt extrusion. Solution rheology provides insights into the viscoelastic behavior and chain conformation of the polymer in different solvents.

HPMCAS solutions typically exhibit shear-thinning behavior, where the viscosity decreases as the shear rate increases. researchgate.netnih.gov This is attributed to the disentanglement and alignment of polymer chains under shear. hpmcsupplier.comshd.org.rs The degree of shear-thinning is influenced by the polymer concentration and molecular weight. hpmcsupplier.com At higher concentrations, increased chain entanglement leads to higher viscosity and more pronounced shear-thinning. hpmcsupplier.comshd.org.rs

The viscoelastic nature of HPMCAS solutions is also important. Under extensional flow, these solutions can exhibit a "beads-on-string" effect, which is characteristic of viscoelastic polymer solutions. researchgate.net The rheological behavior is also dependent on the solvent used. Studies have been conducted to characterize HPMCAS solutions in various solvents like acetone and methanol to understand the impact of solvent choice on spray-dried dispersions. montana.edu The critical concentrations of overlap and entanglement, where polymer chains begin to interact and entangle, are key parameters determined from rheological measurements. montana.edu

Table 3: Rheological Properties of HPMCAS Solutions

| Property | Observation | Significance | References |

| Shear Viscosity | Shear-thinning behavior | Important for processing (e.g., pumping, spraying). | researchgate.netnih.gov |

| Viscoelasticity | Exhibits viscoelastic character, "beads-on-string" effect | Influences droplet formation in spray drying. | researchgate.net |

| Chain Conformation | Entanglement and alignment under shear | Explains shear-thinning and thixotropic behavior. | hpmcsupplier.comshd.org.rs |

| Solvent Effects | Rheological properties vary with solvent | Critical for optimizing formulation and processing. | montana.edu |

This table summarizes the key rheological characteristics of HPMCAS solutions.

Thermal Analysis Techniques for Phase Behavior and Transitions

Thermal analysis techniques are indispensable for characterizing the phase behavior, transitions, and thermal stability of HPMCAS.

Differential Scanning Calorimetry (DSC) for Glass Transition and Enthalpic Relaxation Studies

Differential Scanning Calorimetry (DSC) is a primary technique for determining the glass transition temperature (Tg) of HPMCAS. The Tg is a critical parameter as it relates to the physical stability of amorphous solid dispersions. HPMCAS is primarily an amorphous polymer with a Tg reported to be around 120°C. researchgate.netresearchgate.netdoi.org The exact value can be influenced by the grade of the polymer, which differs in the ratio of acetyl and succinoyl substitutions. rsc.org

DSC is also used to study enthalpic relaxation, which is the process of structural relaxation that occurs in glassy materials when they are aged below their Tg. rsc.orgnih.gov These studies provide insights into the molecular mobility of the polymer in the glassy state. nih.govresearchgate.net The rate and extent of enthalpy recovery can be monitored by DSC, and the data can be fitted to models like the Kohlrausch-Williams-Watts (KWW) equation to quantify the relaxation behavior. nih.gov Such studies have revealed that HPMCAS exhibits conventional physical aging behavior when annealed near its Tg. rsc.org

Table 4: DSC Data for HPMCAS

| Parameter | Typical Value/Observation | Significance | References |

| Glass Transition Temperature (Tg) | ~120°C | Key indicator of physical stability of amorphous systems. | researchgate.netresearchgate.netdoi.org |

| Enthalpic Relaxation | Observed upon aging below Tg | Provides information on molecular mobility and physical aging. | rsc.orgnih.gov |

| Drug-Polymer Miscibility | Single Tg in amorphous solid dispersions | Indicates homogeneous mixing of drug and polymer. | nih.gov |

This table presents key thermal transition data for HPMCAS obtained from DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability Mechanism Research

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of HPMCAS by measuring its mass loss as a function of temperature. TGA helps to determine the onset temperature of degradation. For HPMCAS, the degradation temperature is reported to be in the range of approximately 258°C to 276°C. researchgate.net

TGA studies have been used to establish the maximum processing temperatures for techniques like HME. rsc.org Isothermal TGA experiments can provide more detailed information on degradation kinetics at specific temperatures. rsc.org It has been noted that TGA mass loss should be considered an approximate indicator of degradation, and the actual loss of potency or chemical integrity may be higher, necessitating complementary techniques like HPLC. researchgate.net The degradation mechanism of HPMCAS involves the scission of the acetyl and succinoyl groups. researchgate.net

Table 5: TGA Data for HPMCAS

| Parameter | Typical Value/Observation | Significance | References |

| Onset of Degradation | ~258-276°C | Defines the upper limit for thermal processing. | researchgate.net |

| Thermal Stability | Negligible mass loss below ~200°C | Confirms suitability for HME within a certain temperature window. | researchgate.netrsc.org |

This table summarizes the thermal stability data for HPMCAS as determined by TGA.

Modulated Differential Scanning Calorimetry (MDSC) for Reversible and Irreversible Transitions

Modulated Differential Scanning Calorimetry (MDSC) is an advanced thermal analysis technique that separates the total heat flow signal from a DSC experiment into its reversing (heat capacity related) and non-reversing (kinetic) components. This separation provides clearer insights into complex thermal events.

MDSC is particularly useful for studying the glass transition of HPMCAS, as it can detect small changes in heat capacity with greater clarity compared to conventional DSC. nih.gov The reversing heat flow signal clearly shows the step change associated with the Tg, while the non-reversing signal can reveal kinetic events like enthalpic relaxation or crystallization. core.ac.uksemanticscholar.org For example, in studies of HPMC, MDSC has been shown to provide a clearer view of the glass transition at around 162°C. nih.gov The technique is also valuable for characterizing amorphous solid dispersions, where it can help to distinguish between the glass transition and other thermal events like drug crystallization. core.ac.uk The experimental parameters, such as modulation amplitude and underlying heating rate, can be optimized to improve the signal-to-noise ratio and the accuracy of the measurements. nih.gov

Table 6: MDSC Applications for HPMCAS Systems

| Application | Key Advantage | Finding | References |

| Glass Transition Analysis | Enhanced clarity and sensitivity | Clearer detection of Tg compared to conventional DSC. | nih.govsemanticscholar.org |

| Amorphous Solid Dispersions | Separation of thermal events | Distinguishes between reversible (Tg) and irreversible (crystallization, relaxation) events. | core.ac.uk |

This table highlights the utility of MDSC in the thermal analysis of HPMCAS.

Morphological and Microstructural Characterization

The morphology and internal structure of HPMCAS, particularly in the form of spray-dried dispersions (SDDs), significantly influence its performance. Various microscopy and diffraction techniques are employed to elucidate these characteristics at both micro and nano scales.

Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the size, shape, and surface topography of HPMCAS particles and their formulations. acs.orgacs.org In the context of spray-dried dispersions, SEM reveals critical information about particle morphology, which can be controlled by adjusting spray-drying process parameters such as inlet and outlet temperatures, and the flow rates of the spray solution and drying gas. acs.org

Typically, SEM images of HPMCAS-based SDDs show spherical particles. innovareacademics.in However, the surface can range from smooth to collapsed or wrinkled, a result of the rapid solvent evaporation during the spray-drying process. acs.orginnovareacademics.in For instance, SEM has been used to observe the collapsed and spherical shape of fenofibrate-HPMCAS solid dispersions. innovareacademics.in The internal structure can also be inferred from SEM micrographs of cross-sectioned particles, providing qualitative information about porosity and density. tudelft.nl

Key Research Findings from SEM Analysis:

Particle Size and Shape: SEM analysis of various HPMCAS solid dispersions confirms the formation of spherical or somewhat spherical microparticles. innovareacademics.inncsu.edu The particle size can be tuned by altering process conditions. drug-dev.com

Surface Morphology: The surfaces of HPMCAS particles can appear smooth, grainy, or wrinkled depending on the formulation and processing. ncsu.edu For example, in one study, HPMCAS-celecoxib microparticles produced by electrospraying were analyzed by SEM, revealing details of their morphology. nih.gov

Internal Structure: While primarily a surface technique, SEM of fractured or cross-sectioned particles can provide qualitative insights into the internal porosity and structure. tudelft.nlcore.ac.uk

| HPMCAS System | Observed Morphology | Reference |

|---|---|---|

| Fenofibrate-HPMCAS Solid Dispersion | Collapsed and spherical particles | innovareacademics.in |

| Celecoxib-HPMCAS Microparticles | Microparticles with specific surface features | nih.gov |

| Aprepitant-HPMCAS-LF Solid Dispersion | Amorphous structure | bohrium.com |

| Griseofulvin-HPMCAS Solid Dispersion | Investigation of particle morphology | core.ac.uk |

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the characterization of nanoscale features within HPMCAS systems. acs.orgnih.gov A crucial application of TEM is the detection of very low levels of crystallinity in what are intended to be amorphous solid dispersions. acs.orgnih.gov This is critical as even minute amounts of crystalline drug can negatively impact the dissolution performance of the formulation. acs.org

TEM provides both real-space images and electron diffraction patterns. The diffraction patterns can unambiguously identify crystalline material. acs.orgnih.gov Studies have shown that TEM can detect drug crystallites in HPMCAS-based solid dispersions at levels below the detection limit of conventional techniques like X-ray diffraction. acs.orgnih.gov

Key Research Findings from TEM Analysis:

Detection of Nanocrystals: TEM has been successfully used to identify griseofulvin crystals in spray-dried HPMCAS solid dispersions, even at very low concentrations (e.g., ~3 vol%) that are not detectable by laboratory-scale WAXS. acs.orgnih.gov

Nanoscale Homogeneity: TEM analysis can assess the nanoscale distribution of the drug within the HPMCAS matrix, providing evidence for the homogeneity of the amorphous dispersion. acs.org

In Situ Crystallization Studies: TEM has been utilized to observe the in situ growth of drug crystals within an HPMCAS solid dispersion sample, offering insights into the physical stability of the formulation. acs.orgnih.gov

| HPMCAS System | TEM Application | Key Finding | Reference |

|---|---|---|---|

| Griseofulvin/HPMCAS | Crystallinity evaluation | Detected GF crystals at levels below the WAXS detection limit. | acs.orgnih.gov |

| Felodipine/PVP-VA (comparative) | Identification of residual crystallinity | Identified FEL crystals at the edges of milled particles. | acs.org |

| Griseofulvin/HPMCAS | In situ crystal growth | Observed the growth of GF crystals in a TEM sample. | acs.org |

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of HPMCAS films and particles at the nanoscale. researchgate.netpageplace.de It provides three-dimensional images of the surface, revealing features with high resolution. Beyond topography, AFM can also probe nanoscale mechanical properties like adhesion and viscoelasticity, which can be correlated with the interactions between HPMCAS and a dispersed drug. researchgate.net

AFM is particularly useful for studying phase separation in amorphous solid dispersions. core.ac.uk By imaging the surface of a drug-HPMCAS film over time or under stress conditions (e.g., high humidity), the emergence of drug-rich domains can be visualized, providing insights into the physical stability of the formulation. nih.gov

Key Research Findings from AFM Analysis:

Surface Roughness and Morphology: AFM can quantify the surface roughness of HPMCAS-based systems and reveal morphological differences between various formulations. nih.gov

Phase Separation Detection: AFM has been used to visualize moisture-induced phase separation in drug-polymer dispersions, identifying the formation of drug-rich domains as small as 100 nm. core.ac.uk

Miscibility Assessment: By observing the surface topography and phase contrast, AFM can help assess the miscibility of a drug with HPMCAS at different drug loadings. researchgate.net For example, studies have observed phase separation in telaprevir/HPMCAS systems at drug loadings higher than ~30-40%. researchgate.net

X-ray Diffraction (XRD), specifically Powder X-ray Diffraction (PXRD), is the primary and most common technique for assessing the solid-state form of HPMCAS and its solid dispersions. acs.orgnih.gov Crystalline materials produce sharp, characteristic diffraction peaks, while amorphous materials, like HPMCAS itself, exhibit a broad, featureless halo in their XRD patterns. researchgate.netnih.gov

In the context of HPMCAS-based amorphous solid dispersions, the absence of sharp peaks corresponding to the crystalline drug is taken as evidence of its complete conversion to the amorphous state within the polymer matrix. rsc.orginnovareacademics.in This is a critical quality attribute, as the goal of these formulations is to maintain the drug in its higher-energy, more soluble amorphous form. mdpi.com

Key Research Findings from XRD Analysis:

Confirmation of Amorphous State: Numerous studies use XRD to confirm the amorphous nature of drugs in HPMCAS solid dispersions, indicated by the disappearance of crystalline drug peaks. rsc.orginnovareacademics.innih.gov

Stability Assessment: XRD is employed in stability studies to monitor for any recrystallization of the drug over time under various storage conditions (e.g., high temperature and humidity). nih.gov

Grade Characterization: Different grades of HPMCAS exhibit amorphous halos in their XRD patterns, confirming their non-crystalline nature. rsc.org

| System | XRD Observation | Conclusion | Reference |

|---|---|---|---|

| Pure HPMCAS (various grades) | Broad, featureless halo | Polymer is amorphous. | rsc.orgnih.gov |

| Abiraterone Acetate/HPMCAS SDD | Absence of drug-specific peaks present in the pure drug | Drug is converted to an amorphous form in the dispersion. | rsc.org |

| Fenofibrate/HPMCAS Solid Dispersion | Disappearance of sharp peaks of crystalline fenofibrate | Molecular dispersion and amorphous transformation of the drug. | innovareacademics.in |

| Indomethacin (B1671933)/HPMCAS-MX Solid Dispersion | Inhibition of crystallization peaks after storage at 60 °C | HPMCAS inhibits drug recrystallization. | mdpi.com |

Surface Analysis and Sorption Techniques

The surface properties of HPMCAS particles are critical for their interaction with aqueous media and for the dissolution performance of the drug. Surface-sensitive techniques provide detailed information about the elemental and chemical composition of the outermost layers of the material.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. nih.govthermofisher.com This makes it an invaluable tool for analyzing the surface chemistry of HPMCAS solid dispersions.

XPS can be used to determine if the drug is enriched or depleted at the surface of the particles compared to the bulk composition. scienceopen.com This is achieved by identifying elements that are unique to the drug and not present in the HPMCAS polymer. nih.gov For example, in a study of celecoxib-loaded HPMCAS microparticles, the fluorine and sulfur atoms of celecoxib (B62257) were used to quantify the drug concentration on the particle surface. nih.gov

Key Research Findings from XPS Analysis:

Dynamic Vapor Sorption (DVS) for Moisture Sorption Kinetics and Equilibrium

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the mass change of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. This methodology is crucial for characterizing this compound (HPMCAS), as the interaction between the polymer and water vapor significantly influences its physical properties and performance, particularly its ability to stabilize amorphous solid dispersions (ASDs). acs.orgardena.com DVS analysis provides critical insights into both the equilibrium moisture content and the kinetics of the sorption and desorption processes.

The DVS experiment involves placing a small quantity of the HPMCAS sample, typically between 5 and 25 mg, on a highly sensitive microbalance within a sealed, temperature-controlled chamber. acs.orgacs.org Dry nitrogen or air is first passed over the sample to establish its dry mass. Subsequently, the relative humidity is increased stepwise, and the change in the sample's mass is monitored over time until equilibrium is reached at each step. aiche.org Equilibrium is typically defined as the point where the rate of mass change falls below a specified threshold, such as 0.002% per minute. ardena.comacs.org A full sorption/desorption cycle is performed by incrementally increasing the RH to a high level (e.g., 90-95%) and then incrementally decreasing it back to 0%. aiche.org

Moisture Sorption Equilibrium

The equilibrium moisture content of HPMCAS at different RH levels is a key parameter that reflects its hygroscopicity. The data collected from a DVS experiment is used to construct a moisture sorption isotherm, which plots the equilibrium moisture content (as a percentage of dry mass) against the water activity (a_w) or relative humidity at a constant temperature. uri.edu

HPMCAS is known for its relative hydrophobicity compared to other polymers used in ASDs. acs.org This characteristic results in significantly less water absorption. For instance, at 25°C and 75% RH, the M-grade of HPMCAS absorbs approximately 6% water by weight. acs.org This is substantially lower than the water uptake of Hydroxypropyl Methylcellulose (HPMC), which absorbs around 10%, and Polyvinylpyrrolidone (PVP), which absorbs about 23% under the same conditions. acs.org The sorption isotherm for cellulosic polymers like HPMCAS typically exhibits a sigmoidal (Type II) shape. uri.edu

The moisture uptake directly plasticizes the polymer, leading to a decrease in its glass transition temperature (T_g). acs.org Under dry conditions, HPMCAS has a T_g of approximately 120°C. As it absorbs water, the T_g is reduced. However, due to its low hygroscopicity, the T_g of HPMCAS remains relatively high, staying above 70°C even when equilibrated at 75% RH. acs.org This property is fundamental to its success as a stabilizer for amorphous drugs, as it helps to maintain the high viscosity of the polymer matrix, thereby limiting drug mobility and inhibiting crystallization. acs.org

| Polymer | Water Uptake at 75% RH (% w/w) | T_g at 0% RH (°C) | T_g at 75% RH (°C) |

|---|---|---|---|

| HPMCAS-M | ~6 acs.org | ~120 acs.org | >70 acs.org |

| HPMC | ~10 acs.org | - | - |

| PVP | ~23 acs.org | - | - |

Moisture Sorption Kinetics

Beyond equilibrium data, DVS provides valuable information on the kinetics of water sorption and desorption, which relates to the rate at which the polymer absorbs or loses moisture. This is critical for understanding how HPMCAS-based systems will behave during manufacturing processes, packaging, and storage where environmental humidity may fluctuate.

The kinetic data is used to determine the diffusion coefficient (D) of water within the polymer matrix. nih.govresearchgate.net The rate of water transport can be influenced by several factors, including the polymer's free volume, the degree of substitution, and the presence of different functional groups. researchgate.netnih.gov The kinetics of moisture sorption and desorption in HPMCAS are often described as non-Fickian, meaning the rate of diffusion is not constant but is affected by changes in the polymer structure, such as swelling and relaxation of polymer chains, as moisture content increases. ucl.ac.uk

Studies have shown that the stress induced by moisture sorption can impact diffusivity. For glassy polymers like HPMC, a significant increase in moisture diffusivity is observed above a certain moisture content (e.g., >6%), which correlates with stress-relaxation and swelling of the polymer film. nih.govnih.gov This swelling adds to the free volume, facilitating faster water molecule movement. nih.gov

DVS has also been employed to study the sorption of organic solvent vapors, such as methanol and acetone, in HPMCAS. aiche.org This is relevant for assessing the removal of residual solvents after spray drying. Research has indicated that for HPMCAS, methanol vapor has a higher diffusion coefficient compared to acetone vapor, suggesting it can be removed more readily. aiche.org

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Sample Mass | 5 - 25 mg | acs.orgacs.org |

| Temperature | 25 °C | acs.orgaiche.org |

| RH Step Size | 10% | acs.orgaiche.org |

| Equilibrium Criterion (dm/dt) | < 0.002 %/min | ardena.com |

| Maximum Equilibration Time per Step | 6 hours | ardena.com |

Fundamental Polymer Science and Intermolecular Interactions of Hpmcas

Polymer-Drug/Small Molecule Interactions

Hydrogen bonding is a critical mechanism for drug-polymer interaction in amorphous solid dispersions (ASDs), contributing to the stabilization of the amorphous drug within the polymer matrix. nih.govresearchgate.net Fourier-transform infrared (FTIR) spectroscopy is a primary tool for identifying these interactions by detecting shifts in the vibrational frequencies of functional groups involved in H-bonding. nih.govacs.org

HPMCAS possesses multiple hydrogen bond acceptor sites, such as the oxygen atoms in its carbonyl (C=O) groups (from the acetate (B1210297) and succinate (B1194679) substituents) and ether linkages, as well as hydrogen bond donor sites in its hydroxyl (-OH) groups. nih.gov When HPMCAS forms hydrogen bonds with a drug, characteristic changes in the FTIR spectrum are observed. For example, studies with griseofulvin (B1672149) showed a broadening and shift to a lower frequency of the drug's carbonyl peak, indicating that it formed a hydrogen bond with the hydroxyl group of HPMCAS. nih.govresearchgate.net Similarly, in dispersions with nifedipine (B1678770) and efavirenz (B1671121), the N-H stretching peak of the drug was observed to shift or broaden, signifying its involvement as a hydrogen bond donor to the polymer. nih.gov The succinate substituent of HPMCAS can form molecular interactions with both the carbonyl and -NH2 groups of carbamazepine (B1668303), disrupting drug-drug interactions and stabilizing the amorphous form. researchgate.net

Hydrophobic interactions between the less polar regions of the HPMCAS polymer and a hydrophobic drug are a key factor in inhibiting drug crystallization and maintaining supersaturation in aqueous environments. nih.govresearchgate.netd-nb.info The more hydrophobic acetyl groups on the HPMCAS backbone are particularly important for these interactions. nih.gov The effectiveness of HPMCAS in preventing drug precipitation from a supersaturated solution is often dependent on these hydrophobic interactions. nih.gov For some drugs, such as piperine, grades of HPMCAS with lower carboxyl content (making them more hydrophobic) have shown a stronger ability to inhibit crystallization, which is attributed to these strong hydrophobic interactions. rsc.org

HPMCAS is an anionic polymer due to the presence of succinoyl groups, which contain carboxylic acid functionalities. nih.govnsf.gov These groups are ionized (negatively charged) at pH values above the polymer's pKa, making HPMCAS a pH-responsive polyelectrolyte. researchgate.netresearchgate.netnih.gov This characteristic allows for electrostatic interactions with positively charged (cationic) drug molecules. nsf.govresearchgate.net

The formation of these ionic interactions is highly dependent on the pH of the surrounding medium, which dictates the ionization state of both the polymer and the drug. nsf.govnih.gov For weakly basic drugs, as the pH increases, the drug becomes less ionized while the HPMCAS becomes more ionized. nsf.gov Studies have shown that lipophilic cationic drugs can form insoluble complexes with HPMCAS through these electrostatic interactions. nsf.govnih.govpharmaexcipients.com This complexation can be significant; at a 1:1 molar ratio of a cationic drug to the carboxylic acid groups on HPMCAS, over 90% of the polymer can form an insoluble precipitate. nsf.gov This pH-dependent complex formation can negatively impact the performance of an amorphous solid dispersion, leading to poor release of the drug, particularly at a pH where the drug is ionized. nsf.govnih.govpharmaexcipients.com

Molecular Recognition and Supramolecular Assembly Principles

The efficacy of Hypromellose Acetate Succinate (HPMCAS) in pharmaceutical formulations is deeply rooted in the principles of molecular recognition and supramolecular assembly. At its core, HPMCAS is a cellulose (B213188) derivative functionalized with methoxy (B1213986), hydroxypropyl, acetyl, and succinoyl groups. acs.org This complex architecture allows for a variety of intermolecular interactions, which are crucial for its function. acs.orgresearchgate.net

Molecular recognition by HPMCAS is primarily driven by a combination of hydrogen bonding and hydrophobic interactions. researchgate.netnih.gov The hydroxyl and succinoyl groups can act as hydrogen bond donors and acceptors, enabling specific interactions with active pharmaceutical ingredients (APIs) that possess complementary functional groups. researchgate.netnih.gov For instance, studies using nuclear magnetic resonance (NMR) spectroscopy have shown that the molecular mobility of drugs like carbamazepine is significantly suppressed in the presence of HPMCAS, indicating strong intermolecular interactions. researchgate.netacs.org These interactions are not merely general associations; they can be highly specific, with the aromatic parts of a drug molecule interacting more strongly with the polymer than other parts. acs.org This selective interaction disrupts the self-association of drug molecules, a critical first step in preventing crystallization. researchgate.netnih.gov

These specific molecular recognition events lead to the formation of larger, organized supramolecular assemblies. beilstein-journals.org When an amorphous solid dispersion (ASD) containing HPMCAS is introduced to an aqueous environment, the polymer helps to maintain the drug in a supersaturated state. nih.gov It is hypothesized that HPMCAS can form colloidal phases or nanostructures that encapsulate or associate with drug molecules, preventing them from aggregating and crystallizing. mdpi.comresearchgate.net The amphiphilic nature of HPMCAS, with both hydrophobic (acetyl, methoxy groups) and hydrophilic/ionizable (succinoyl, hydroxyl groups) regions, is key to this process. researchgate.net These interactions are fundamental to the "parachute effect," where HPMCAS kinetically traps the drug in a high-energy amorphous state, preventing its precipitation from a supersaturated solution. nih.gov The ability to tailor these interactions by selecting different HPMCAS grades with varying ratios of acetyl and succinoyl groups allows for the rational design of excipients for specific drugs. pharmaexcipients.com

Amorphous State Stabilization Mechanisms by HPMCAS

HPMCAS is a leading polymer for stabilizing amorphous forms of poorly soluble drugs in amorphous solid dispersions (ASDs). nih.gov The amorphous state, characterized by higher free energy compared to the crystalline state, offers enhanced solubility but is thermodynamically unstable and prone to recrystallization. nih.govpurdue.eduresearchgate.net HPMCAS stabilizes this state through a combination of mechanisms that address both the thermodynamic driving forces and the kinetic barriers to crystallization.

Anti-Plasticization Effects and Glass Transition Temperature Modulation

The glass transition temperature (Tg) is a critical parameter for the stability of an amorphous solid dispersion. It represents the temperature at which the amorphous solid transitions from a rigid glassy state to a more mobile, rubbery state. purdue.edu Storing an ASD well below its Tg is crucial for stability, as molecular mobility is significantly restricted in the glassy state, thereby hindering the processes of nucleation and crystal growth. nih.govpharmaexcipients.com

Polymers typically act as plasticizers when mixed with a drug, leading to a Tg of the mixture that is between the Tgs of the individual components. However, HPMCAS can exhibit an anti-plasticization effect, where its addition increases the Tg of the dispersion beyond what would be predicted by simple mixing rules like the Gordon-Taylor equation. researchgate.netmdpi.commdpi.com This phenomenon is generally observed at higher polymer concentrations. researchgate.netmdpi.com For example, in a study with indomethacin (B1671933), HPMCAS concentrations of 10-30% did not act as an anti-plasticizer, but concentrations greater than 40% caused a significant increase in the Tg of the solid dispersion. researchgate.netmdpi.com This effect is attributed to strong, specific drug-polymer interactions, such as hydrogen bonding, which reduce the free volume and restrict the segmental mobility of the polymer chains more effectively than the drug-drug or polymer-polymer interactions they replace. mdpi.comnih.gov This reduction in molecular mobility contributes significantly to the physical stability of the amorphous drug. researchgate.netmdpi.com

Table 1: Glass Transition Temperature (Tg) of Indomethacin (IMC) and HPMCAS-MX Solid Dispersions

| Composition (IMC:MX wt/wt) | Experimental Tg (°C) |

|---|---|

| 100:0 (Pure IMC) | 48.7 ± 0.5 |

| 90:10 | 48.3 ± 0.1 |

| 70:30 | 47.8 ± 0.3 |

| 60:40 | 49.7 ± 0.3 |

| 50:50 | 70.3 ± 5.1 |

| 40:60 | 81.9 ± 4.8 |

| 10:90 | 104.3 ± 0.5 |

| 0:100 (Pure MX) | 108.4 ± 0.3 |

Data adapted from a study on an experimental grade of HPMCAS (HPMCAS-MX) and Indomethacin, demonstrating the anti-plasticization effect at higher polymer concentrations (>40%). mdpi.com

Kinetic and Thermodynamic Aspects of Amorphous Drug Stabilization

The stability of an amorphous drug within a polymer matrix is governed by both thermodynamic and kinetic factors. gsconlinepress.com Thermodynamics dictates the driving force for crystallization, which is related to the difference in free energy between the amorphous and crystalline states, while kinetics determines the rate at which crystallization occurs. pharmaexcipients.comresearchgate.net

In these cases, physical stability is primarily dictated by kinetics. pharmaexcipients.comresearchgate.net HPMCAS provides kinetic stability by creating a high-energy barrier that slows the rate of crystallization. The main kinetic contributions are:

Reduced Molecular Mobility: By forming a high Tg matrix and through specific interactions, HPMCAS severely restricts the translational and rotational movement of the drug molecules. researchgate.netpharmaexcipients.com This immobilization prevents the molecules from arranging themselves into an ordered crystal lattice.

Increased Nucleation Barrier: The formation of a stable crystal nucleus is a critical step in crystallization. HPMCAS interferes with this process, increasing the energy barrier for nucleation. mdpi.com

Studies have shown that for many HPMCAS-based ASDs, kinetics, rather than thermodynamics, dictates the physical stability during storage. pharmaexcipients.comresearchgate.net Even when the drug load is well above the thermodynamic solubility, the dispersion can remain physically stable for extended periods due to the kinetic inhibition provided by the polymer. pharmaexcipients.comresearchgate.net

Mechanisms of Recrystallization Inhibition by HPMCAS

HPMCAS is a highly effective crystallization inhibitor, employing several mechanisms to prevent or retard the conversion of the amorphous drug to its crystalline form, both in the solid state and in solution. nih.govnih.govpharmaexcipients.com

The primary mechanisms of recrystallization inhibition include:

Inhibition of Nucleation and Crystal Growth: HPMCAS can inhibit both the formation of new crystal nuclei and the growth of existing ones. rsc.org This is achieved by reducing molecular mobility, as discussed previously, and by interfering at the molecular level. The inhibition ability of different grades of HPMCAS can vary, with more hydrophobic grades sometimes showing stronger inhibition for certain drugs due to favorable hydrophobic interactions. researchgate.netrsc.org

Steric Hindrance: The bulky and complex structure of the HPMCAS polymer provides a significant steric barrier. rsc.org It can physically block drug molecules from diffusing and attaching to a growing crystal lattice. Studies have shown that HPMCAS, with its larger steric hindrance, can be more effective at preventing the assembly of drug molecules than other polymers. rsc.org

Surface Adsorption: HPMCAS can adsorb onto the surface of any crystal nuclei that may form. researchgate.net This adsorption alters the crystal-liquid interfacial energy, making further growth of the crystal energetically unfavorable.

Specific Drug-Polymer Interactions: As established, strong intermolecular interactions like hydrogen bonding between the drug and HPMCAS disrupt the drug-drug interactions necessary for forming a crystal lattice. researchgate.netresearchgate.net By engaging the drug's functional groups, HPMCAS effectively "masks" them from participating in crystallization. NMR studies have confirmed that these interactions suppress drug mobility, which is directly linked to crystallization inhibition. researchgate.netacs.org

These mechanisms collectively contribute to the "parachute effect," where HPMCAS maintains drug supersaturation in solution by preventing precipitation, a critical factor for in vivo performance. nih.govrsc.org

Phase Behavior and Miscibility in HPMCAS-Containing Blends

The physical stability and performance of an amorphous solid dispersion are critically dependent on the miscibility of the drug and the polymer. mdpi.com An immiscible system will tend to undergo phase separation, leading to the formation of drug-rich domains where crystallization can occur much more rapidly. nih.gov Therefore, understanding and predicting the phase behavior of HPMCAS-API blends is essential for successful formulation development.

Phase Diagrams and Prediction of Miscibility with Active Pharmaceutical Ingredients (APIs)

A temperature-composition phase diagram is a powerful tool for visualizing the physical stability of an ASD. acs.orgresearchgate.net It maps the different phases (e.g., single-phase miscible, two-phase immiscible) of a drug-polymer blend as a function of temperature and composition (drug weight fraction). acs.orgacs.org The diagram typically includes a binodal curve, which separates the one-phase region from the two-phase metastable region, and a spinodal curve, which delineates the metastable from the unstable region. acs.org Formulations that lie within the single-phase region are thermodynamically stable against phase separation. acs.org

Predicting this phase behavior is crucial. Several thermodynamic models are used to calculate miscibility and construct theoretical phase diagrams.